2-Bromo-4-(trifluoromethoxy)benzoic acid
Overview
Description
2-Bromo-4-(trifluoromethoxy)benzoic acid is a chemical compound characterized by a bromine atom and a trifluoromethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid typically involves the bromination of 4-(trifluoromethoxy)benzoic acid. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as ferric bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The bromine atom can be reduced to form 2-hydroxy-4-(trifluoromethoxy)benzoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Amines in the presence of a base, or alcohols under acidic conditions.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: 2-Hydroxy-4-(trifluoromethoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a probe to study biological systems, especially in the context of enzyme inhibition and receptor binding.
Medicine: Its derivatives are explored for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-4-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific derivative used.
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethoxy)benzoic acid is unique due to its combination of bromine and trifluoromethoxy groups. Similar compounds include:
2-Bromo-4-(trifluoromethoxy)acetophenone: Similar structure but with an acetophenone group instead of benzoic acid.
2-Bromo-4-(trifluoromethyl)benzoic acid: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
2-Bromo-4-methoxybenzoic acid: Similar but with a methoxy group instead of trifluoromethoxy.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICZHYLOCHKTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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